2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIHPVBCKBWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction where a chlorophenol derivative reacts with an appropriate acylating agent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit kinase activity, which is crucial for cell signaling pathways . The compound’s ability to interact with these targets is due to its unique structural features, which allow it to bind effectively to the active sites of these proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide with structurally or functionally analogous compounds, focusing on core structures, substituents, synthetic routes, and biological activities.
Structural and Functional Analogues
Key Comparative Insights
Core Structure Impact: Pyrazolo[1,5-a]pyridine (target compound) vs. Triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity due to electron-deficient cores interacting with plant enzymes, unlike the target compound’s chlorophenoxy group, which may target mammalian systems .
Substituent Effects: 4-Chlorophenoxy (target compound): Enhances lipophilicity and membrane permeability compared to cyclopropylamino (), which improves metabolic stability . Acetamide vs. Cyano: Acetamide’s hydrogen-bonding capacity (target compound) may favor protein binding, whereas cyano groups () enhance electrophilicity for covalent inhibition .
Synthetic Routes: The target compound likely employs palladium-catalyzed cross-coupling (analogous to ), enabling regioselective aryl-amination . Microwave-assisted synthesis () reduces reaction times (0.5 hours vs.
Biological Activity: Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with cyclopropylamino groups () inhibit kinases via ATP-binding pocket interactions, suggesting the target compound’s acetamide could mimic similar interactions . Antifungal Activity: N-Pyrazole derivatives () with chloroacetamide groups disrupt fungal cell walls, a mechanism less likely in the target compound due to its pyridine core .
Biological Activity
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyridine Core : Achieved through the condensation of aminopyrazoles with electrophilic reagents.
- Introduction of the Chlorophenoxy Group : Involves nucleophilic substitution reactions with chlorophenol derivatives.
- Acetylation : The final step where acetylation occurs to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed notable activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition at low concentrations (e.g., GI50 = 3.79 µM for MCF7) .
- Mechanism of Action : It was suggested that the anticancer effects may be mediated through inhibition of specific kinases such as Aurora-A kinase, which is crucial in cell cycle regulation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of Osteoclastogenesis : A related compound (PPOAC-Bz), which shares structural similarities, was found to inhibit osteoclast formation and activity in vitro and prevent bone loss in vivo . This suggests that this compound may possess similar properties.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of pyrazole derivatives:
| Study | Compound | Cell Line | IC50/Other Values |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | IC50 = 3.25 mg/mL |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | IC50 = 26 µM |
| Li et al. | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | IC50 = 0.39 ± 0.06 µM |
| Zhang et al. | Pyrazole-5-carboxamide derivatives | A549 | IC50 = 0.95 nM |
These findings underscore the potential therapeutic applications of pyrazole derivatives in cancer treatment and inflammation management.
Case Studies
Several case studies have highlighted the efficacy of pyrazole compounds:
- MCF7 Cell Line Study : A study demonstrated that a derivative showed significant apoptosis induction in MCF7 cells, supporting its potential as an anticancer agent.
- Osteoclastogenesis Inhibition : In vivo studies indicated that compounds similar to this compound could significantly reduce bone resorption markers in models of osteolytic disease .
Q & A
Basic: What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide and its analogs?
Synthesis typically involves multi-step organic reactions starting with 5-aminopyrazole intermediates. Key steps include:
- Condensation with 1,3-dielectrophilic reagents (e.g., acetylacetone, arylidenemalononitriles) to form fused pyrazolo-pyrimidine or pyrazolo-triazine cores .
- Coupling of the pyrazolo[1,5-a]pyridine scaffold with chlorophenoxy-acetamide derivatives via nucleophilic substitution or amidation .
- Final characterization via IR, / NMR, mass spectrometry, and elemental analysis to confirm regiochemistry and purity .
Advanced: How do researchers address regioselectivity challenges in pyrazolo[1,5-a]pyridine ring formation?
Regioselectivity is controlled by:
- Reagent orientation : Using -HMBC and NOE difference experiments to map electronic environments and spatial interactions during condensation reactions .
- Catalytic systems : Optimizing Pd-catalyzed cross-coupling conditions (e.g., BINAP/Pd(OAc)) to direct substitutions to specific positions .
- Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) at 60–130°C enhance reaction specificity .
Basic: What spectroscopic methods are essential for characterizing this compound?
Critical techniques include:
- NMR : and NMR to confirm substituent positions; 2D NMR (e.g., COSY, HMBC) resolves overlapping signals in aromatic regions .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .
Advanced: How can conflicting NMR data be resolved for structural ambiguities?
- Dynamic NMR experiments : Variable-temperature NMR distinguishes tautomeric forms or rotamers .
- Isotopic labeling : -enriched reagents aid HMBC correlation mapping for nitrogen connectivity .
- Computational modeling : DFT calculations predict chemical shifts to compare with experimental data .
Basic: What biological activities have been reported for this compound?
- Anticancer activity : Inhibition of cancer cell growth (e.g., via PARG or CSNK2A kinase modulation) .
- Anti-inflammatory effects : Modulation of TSPO (translocator protein) in neuroinflammation models .
- Kinase inhibition : Selectivity for pyrazolo[3,4-d]pyrimidine-based targets in medicinal chemistry studies .
Advanced: What strategies optimize in vitro to in vivo translation of anticancer effects?
- Structural modifications : Replacing the acetamide group with alkylurea moieties improves metabolic stability and bioavailability .
- Prodrug design : Incorporating cyclopropyl or trifluoromethyl groups enhances membrane permeability .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution in preclinical models .
Basic: What role does the acetamide moiety play in bioactivity?
- Binding interactions : The acetamide carbonyl forms hydrogen bonds with kinase active sites (e.g., CSNK2A) .
- Structure-activity relationships (SAR) : Substituents on the phenyl ring (e.g., Cl, CF) modulate potency and selectivity .
Advanced: How to design derivatives with improved kinase selectivity?
- Molecular docking : Virtual screening against kinase homology models identifies optimal substituent placements .
- Fragment-based optimization : Introducing pyrrolidine or piperazine groups reduces off-target effects .
- Kinase profiling : Broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler) validate selectivity .
Basic: How are crystallization conditions optimized for X-ray diffraction?
- Solvent screening : Slow evaporation from DMSO/water mixtures yields high-quality crystals .
- Temperature gradients : Gradual cooling (0.5°C/hr) minimizes lattice defects .
Advanced: What computational methods predict binding modes with PARG or CSNK2A?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess stability .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications .
- Cryo-EM validation : Resolves ligand-induced conformational changes in large kinase complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
